molecular formula C6H6BrN3O B056094 5-Bromopyridine-3-carbohydrazide CAS No. 112193-41-6

5-Bromopyridine-3-carbohydrazide

Cat. No. B056094
M. Wt: 216.04 g/mol
InChI Key: VERXTAUONOFMLH-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-carbohydrazide is a chemical compound with the CAS Number: 112193-41-6 . It has a molecular weight of 216.04 and its IUPAC name is 5-bromonicotinohydrazide . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromopyridine-3-carbohydrazide is represented by the InChI code: 1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) . The molecular formula is C6H6BrN3O .


Physical And Chemical Properties Analysis

5-Bromopyridine-3-carbohydrazide is a solid at room temperature . It has a boiling point of 199-202°C . The molecular weight is 216.04 .

Scientific Research Applications

Catalytic Amination

A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, where amination of 5-bromo-2-chloropyridine predominately yields a high isolated yield and excellent chemoselectivity. This showcases the compound's role in the synthesis of aminated pyridines, potentially extending to derivatives like 5-Bromopyridine-3-carbohydrazide for pharmaceutical syntheses (Ji, Li, & Bunnelle, 2003).

Electrocatalytic Carboxylation

Another research explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, highlighting the compound's utility in incorporating carbon dioxide into organic molecules, offering a pathway for creating carboxylic acids under mild conditions. This suggests potential applications in environmental chemistry and sustainable synthesis methods (Feng et al., 2010).

Supramolecular Assembly

The research on halogen bonding directed supramolecular assembly in bromo-substituted compounds indicates the role of 5-bromopyridine derivatives in forming macrocyclic structures. This has implications in materials science, particularly in the design of molecular sensors, and in the creation of novel materials with specific optical or electrical properties (Mocilac & Gallagher, 2014).

Ligand Design for Biological Applications

Studies involving the synthesis of ligands with 5-bromopyridine structures for potential labeling of biological material indicate the compound's importance in bioconjugation chemistry. This is crucial for developing diagnostic tools and targeted therapies in medicinal chemistry (Charbonnière, Weibel, & Ziessel, 2002).

Molecular Docking and Computational Chemistry

Computational studies on bromopyridine derivatives, like the analysis of 5-bromo-3-nitropyridine-2-carbonitrile, provide insights into molecular interactions, electronic structure, and potential biological activity. Such studies are foundational in drug design and the development of therapeutic agents, indicating the potential of 5-Bromopyridine-3-carbohydrazide in these areas (Arulaabaranam et al., 2021).

Safety And Hazards

The safety information for 5-Bromopyridine-3-carbohydrazide includes the following hazard statements: H315; H319; H335 . The precautionary statements include P261; P271; P280 . It is recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

5-bromopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXTAUONOFMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351297
Record name 5-bromopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Bromopyridine-3-carbohydrazide

CAS RN

112193-41-6
Record name 5-bromopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution methyl 5-bromonicotinate (5 g, 23 mmol) in ethanol (40 mL) was added hydrazine hydrate (6 mL, 115 mmol). The reaction mixture was refluxed at 90° C. for 4 h. After this time, the reaction mixture was evaporated to dryness and then redissolved in ethyl acetate. The organic layer was washed with water, dried and evaporated to yield 5-bromonicotinohydrazide (3.4 g, 72%). LCMS Method T: retention time 0.573 min; [M+1]=216.0, 218.0.
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